molecular formula C10H15N5O3 B1679225 Penciclovir CAS No. 39809-25-1

Penciclovir

Cat. No.: B1679225
CAS No.: 39809-25-1
M. Wt: 253.26 g/mol
InChI Key: JNTOCHDNEULJHD-UHFFFAOYSA-N
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Description

Penciclovir is a guanosine analogue antiviral drug used primarily for the treatment of herpesvirus infections. It is a nucleoside analogue that exhibits low toxicity and good selectivity. This compound is often used as a topical treatment due to its poor absorption when administered orally. It is the active ingredient in cold sore medications such as Denavir, Vectavir, and Fenivir .

Mechanism of Action

Target of Action

Penciclovir primarily targets the Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) . These viruses are responsible for various herpesvirus infections. The key target within these viruses is the viral thymidine kinase .

Mode of Action

In cells infected with HSV-1 or HSV-2, the viral thymidine kinase phosphorylates this compound to a monophosphate form . This monophosphate form of this compound is then converted to This compound triphosphate by cellular kinases . This activated form of this compound selectively inhibits the viral DNA polymerase .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of the drug into its active form, this compound triphosphate, within the cell. This active form then competes with deoxyguanosine triphosphate, selectively inhibiting viral DNA polymerase . This results in the impairment of the virus’s ability to replicate within the cell .

Pharmacokinetics

This compound exhibits low oral bioavailability, with less than 20% protein binding . It is mainly eliminated via the kidneys, with an elimination half-life of approximately 2 hours . The volume of distribution of this compound after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .

Result of Action

The result of this compound’s action is the inhibition of the viral DNA polymerase, which impairs the ability of the virus to replicate within the cell . This leads to a reduction in the duration of healing, pain, and detectable virus in cases of herpes labialis .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Penciclovir involves multiple steps, starting from guanine. The key steps include the protection of the amino group, alkylation with a suitable alkylating agent, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound involves the preparation of its crystal form, which is achieved through a series of crystallization steps. The process includes the use of X-ray powder diffraction to ensure the purity and stability of the final product. The preparation method is designed to be scalable and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Penciclovir undergoes various chemical reactions, including phosphorylation, which is crucial for its antiviral activity. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major product formed from the phosphorylation of this compound is this compound triphosphate, which is the active form that inhibits viral DNA polymerase .

Scientific Research Applications

Penciclovir has a wide range of scientific research applications:

Comparison with Similar Compounds

    Acyclovir: Another guanosine analogue antiviral drug with a similar mechanism of action.

    Famciclovir: A prodrug of Penciclovir with improved oral bioavailability.

    Docosanol: An antiviral agent used for the treatment of herpes simplex virus infections.

Uniqueness of this compound: this compound’s longer intracellular half-life and higher stability compared to Acyclovir make it a preferred choice for topical treatments. Its ability to remain active within infected cells for extended periods enhances its antiviral efficacy .

Properties

IUPAC Name

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTOCHDNEULJHD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Source PubChem
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Related CAS

97845-62-0 (mono-hydrochloride salt)
Record name Penciclovir [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID9046491
Record name Penciclovir
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Molecular Weight

253.26 g/mol
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Physical Description

Solid
Record name Penciclovir
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Solubility

1.7mg/ml, Occurs as monohydrate, stable crystalline solid. Solubility in water (20deg C): >200 mg/mL, 30 mg/mL solution has pH 11/Penciclovir sodium salt/, Solubility in water at 20 °C: 1.7 mg/mL, pH 7, 7.45e+00 g/L
Record name Penciclovir
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Mechanism of Action

Penciclovir has in vitro activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2). In cells infected with HSV-1 or HSV-2, viral thymidine kinase phosphorylates penciclovir to a monophosphate form. The monophosphate form of the drug is then converted to penciclovir triphosphate by cellular kinases. The intracellular triphosphate of penciclovir is retained in vitro inside HSV-infected cells for 10-20 hours, compared with 0.7-1 hour for acyclovir. in vitro studies show that penciclovir triphosphate selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate. Inhibition of DNA synthesis of virus-infected cells inhibits viral replication. In cells not infected with HSV, DNA synthesis is unaltered. Resistant mutants of HSV can occur from qualitative changes in viral thymidine kinase or DNA polymerase. The most commonly encountered acyclovir-resistant mutants that are deficient in viral thymidine kinase are also resistant to penciclovir., Penciclovir is converted to the pharmacologically active triphosphate metabolite, which has in vitro and in vivo inhibitory activity against various Herpes viridae, including herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). The drug exhibits only limited activity in vitro against cytomegalovirus (CMV). ... Penciclovir triphosphate exerts its antiviral effect on HSV and VZV by interfering with DNA synthesis and inhibiting viral replication. The inhibitory activity of penciclovir triphosphate is highly selective because of its affinity for the enzyme thymidine kinase encoded by HSV and VZV. Virus-encoded thymidine kinase converts penciclovir into penciclovir monophosphate, a nucleotide analog. The monophosphate is further converted to the diphosphate via cellular kinase and then to the triphosphate via other cellular enzymes., In vitro, penciclovir triphosphate stops replication of herpes viral DNA by competing with deoxyguanosine triphosphate for viral DNA polymerase and inhibiting viral DNA chain elongation., Famciclovir is a prodrug of penciclovir, which has demonstrated inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, the viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted by cellular kinases to the active form penciclovir triphosphate. Biochemical studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited. Penciclovir triphosphate has an intracellular half-life of 10 hours in HSV-1-, 20 hours in HSV-2- and 7 hours in VZV-infected cells grown in culture. However, the clinical significance of the intracellular half-life is unknown.
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Color/Form

White crystalline solid from water (monohydrate) ... also reported as colorless matted needles

CAS No.

39809-25-1
Record name Penciclovir
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Record name 2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-6H-purin-6-one
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Melting Point

275-277 °C, 275-277 °C ... /also reported as/ 272-275 °C, 275 - 277 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Penciclovir against herpesviruses?

A1: this compound, like its analogue Acyclovir, functions as a nucleoside analogue that disrupts viral DNA replication. [, , , ] The key to its activity lies in its preferential phosphorylation within herpesvirus-infected cells, primarily facilitated by the viral thymidine kinase. [, , ] This phosphorylation leads to the formation of this compound-triphosphate, the active metabolite. [, , , ] this compound-triphosphate acts as a potent inhibitor of viral DNA polymerase, effectively halting viral DNA synthesis and, consequently, viral replication. [, , , ]

Q2: How does the intracellular stability of this compound-triphosphate compare to that of Acyclovir-triphosphate?

A2: Studies have shown that this compound-triphosphate exhibits significantly greater stability within herpesvirus-infected cells compared to Acyclovir-triphosphate. [, , , , ] In cells infected with Varicella-Zoster Virus, for instance, the intracellular half-life of this compound-triphosphate is reported to be 9.1 hours, while that of Acyclovir-triphosphate is only 0.8 hours. [] This prolonged intracellular persistence of the active metabolite allows this compound to exert a sustained antiviral effect even when its concentration in the surrounding medium decreases. [, , , , ]

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